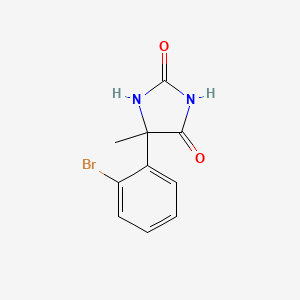
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The presence of a bromophenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the imidazolidine ring, with the 2-bromophenyl group and a methyl group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electrophilic bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution reactions . The imidazolidine ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and could influence its solubility .Scientific Research Applications
Organic Synthesis and Reactivity
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs have been explored for their reactivity and applications in organic synthesis. The reaction with Grignard reagents and Lithium dibutylcuprate, for instance, yields 1,2-addition products exclusively, indicating a distinct reactivity pattern from normal unsaturated carbonyl compounds. This characteristic makes these compounds interesting for further exploration in synthetic organic chemistry (Akeng'a & Read, 2005).
Antimicrobial Activity
The exploration of the bromophenyl variant of imidazolidine-2,4-dione has extended into the synthesis of compounds with potential antimicrobial activity. For example, certain analogs have been synthesized and demonstrated promising in vitro activities against a range of microbial pathogens. This includes derivatives designed to target specific microbial mechanisms, underscoring the potential of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Catalysis and Green Chemistry
The use of Brønsted acidic ionic liquids containing 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives as catalysts highlights their potential in promoting environmentally benign synthetic methodologies. These catalysts have been applied in the synthesis of various heterocyclic compounds, demonstrating high yields and efficiency under microwave irradiation, which aligns with the principles of green chemistry (Arya et al., 2012).
Structural Studies and Molecular Design
Structural analysis and computational studies have been conducted on derivatives of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione to understand their molecular geometry and electronic structure. These studies provide insights into the potential structure-activity relationships, facilitating the design of new compounds with desired biological activities. The findings from such studies can guide the development of novel therapeutic agents or functional materials (Sethusankar et al., 2002).
Antidepressant and Anxiolytic Activity
Some 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant and anxiolytic activity. These studies have identified compounds that exhibit high affinity for serotonin receptors, demonstrating the therapeutic potential of these derivatives in mental health treatment. This area of research underscores the broader pharmacological applicability of the compound beyond its core chemical interest (Czopek et al., 2010).
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGMDDAXPBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

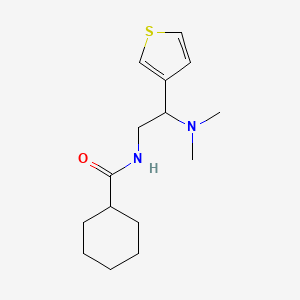
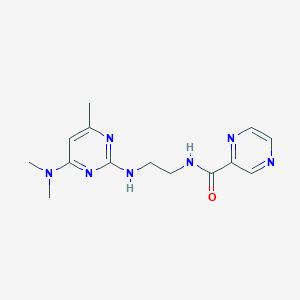
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)
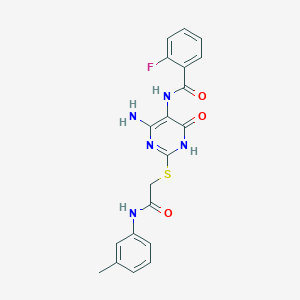
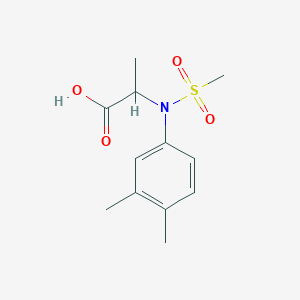
![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)
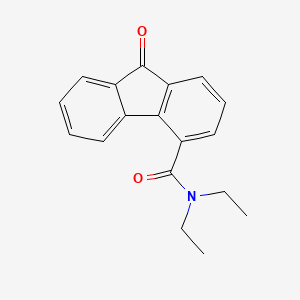
![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)





![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)